![molecular formula C20H21N3O3S2 B2481286 N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophen-2-carboxamid CAS No. 2034572-04-6](/img/structure/B2481286.png)

N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophen-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

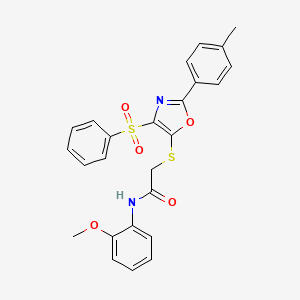

N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.

BenchChem offers high-quality N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Einführung in Piperidin-Derivate

Piperidin ist ein sechsgliedriger Heterocyclus, der ein Stickstoffatom und fünf Kohlenstoffatome im sp3-hybridisierten Zustand enthält. Es dient als wichtiger Baustein für die Arzneimittelentwicklung, wobei Derivate in über zwanzig Klassen von Pharmazeutika und natürlichen Alkaloiden gefunden werden . Die Verbindung, die wir untersuchen, gehört zu dieser Kategorie, und ihre Synthese und Anwendungen wurden umfassend untersucht.

Synthesemethoden

Die Synthese substituierter Piperidine ist eine wichtige Aufgabe in der organischen Chemie. Forscher haben verschiedene Methoden zur Herstellung von Piperidin-Derivaten entwickelt. Einige bemerkenswerte Ansätze umfassen:

Anti-Tuberkulose-Aktivität: Forscher haben neuartige Piperidin-Derivate für ihre anti-tuberkulostatischen Eigenschaften entwickelt und synthetisiert. Diese Verbindungen wurden auf ihre inhibitorischen Wirkungen gegen Mycobacterium tuberculosis untersucht .

Anti-Fibrose-Aktivität: Bestimmte Piperidin-basierte Verbindungen haben eine bessere Anti-Fibrose-Aktivität gezeigt als bestehende Medikamente. Zum Beispiel übertrafen sie Pirfenidon (ein bekanntes Anti-Fibrose-Mittel) in zellbasierten Assays .

Schlussfolgerung

Zusammenfassend lässt sich sagen, dass "N-((1-(Pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[b]thiophen-2-carboxamid" eine faszinierende Verbindung mit vielfältigen Anwendungen darstellt. Seine Synthesemethoden und pharmakologischen Eigenschaften machen es zu einem spannenden Forschungsgebiet für Einsteiger und erfahrene Wissenschaftler.

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1,4-dihydroquinolin-2-ones as potential anti-tubercular agents. Synthesis of Novel 2-(Pyridin-2-yl)thiazole Derivatives and Their Anti-Fibrosis Activity.

Wirkmechanismus

Target of Action

The primary targets of the compound are yet to be identified. It’s known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can interact with various biological targets, leading to a range of pharmacological effects .

Biochemical Pathways

The compound may affect various biochemical pathways due to the presence of the piperidine moiety. Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .

Pharmacokinetics

It’s known that the synthesis of substituted piperidines is an important task of modern organic chemistry . The impact of these properties on the compound’s bioavailability is yet to be determined.

Result of Action

It’s known that piperidine derivatives can exhibit a wide variety of interesting biochemical and pharmacological properties .

Eigenschaften

IUPAC Name |

N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c24-20(19-12-16-4-1-2-6-18(16)27-19)22-13-15-7-10-23(11-8-15)28(25,26)17-5-3-9-21-14-17/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGBVHOFABPRPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2481203.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2481204.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2481205.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2481208.png)

![3-[3-(dimethylamino)propyl]-1,1-dimethylureahydrochloride](/img/structure/B2481213.png)

![N-(3,5-dimethylphenyl)-2-(6-(isopropylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2481222.png)

![N'-[(1Z)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2481226.png)